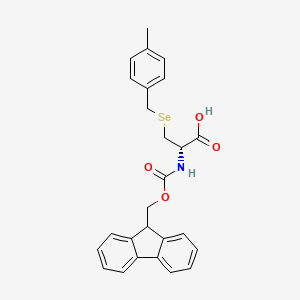
Fmoc-D-Sec(pMeBzl)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-D-Sec(pMeBzl)-OH: is a synthetic amino acid derivative commonly used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, and a benzyl-protected selenocysteine (Sec) residue. This compound is particularly useful in the field of peptide chemistry due to its stability and ease of removal under mild conditions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Sec(pMeBzl)-OH typically involves several steps:
Protection of the Selenocysteine Residue: The selenocysteine residue is protected using a benzyl group to prevent unwanted reactions during subsequent steps.
Fmoc Protection: The amino group of the selenocysteine is protected using the Fmoc group. This is usually achieved by reacting the selenocysteine with Fmoc-Cl in the presence of a base such as sodium carbonate.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to increase yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The selenocysteine residue can undergo oxidation to form seleninic acid or selenoxide.
Reduction: Reduction reactions can convert selenocysteine back to its selenol form.
Substitution: The benzyl protecting group can be removed under hydrogenation conditions to yield the free selenocysteine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed:
Oxidation: Seleninic acid, selenoxide.
Reduction: Selenol.
Substitution: Free selenocysteine.
科学研究应用
Chemistry: Fmoc-D-Sec(pMeBzl)-OH is used in the synthesis of peptides and proteins, particularly those containing selenocysteine residues. It allows for the incorporation of selenocysteine into peptides, which can be important for studying redox-active proteins.
Biology: In biological research, selenocysteine-containing peptides are used to study the role of selenocysteine in enzymatic functions and redox biology.
Medicine: Selenocysteine is known as the 21st amino acid and is present in several important enzymes. Research involving this compound can contribute to understanding diseases related to selenoproteins.
Industry: The compound is used in the pharmaceutical industry for the synthesis of peptide-based drugs and in the development of new therapeutic agents.
作用机制
The mechanism of action of Fmoc-D-Sec(pMeBzl)-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis and can be removed under mild basic conditions, allowing for sequential addition of amino acids. The benzyl group protects the selenocysteine residue, which can be deprotected under hydrogenation conditions.
相似化合物的比较
Fmoc-L-Sec(pMeBzl)-OH: The L-isomer of the compound.
Fmoc-D-Cys(Trt)-OH: A similar compound with a cysteine residue instead of selenocysteine.
Fmoc-D-Sec(Trt)-OH: A compound with a trityl protecting group instead of benzyl.
Uniqueness: Fmoc-D-Sec(pMeBzl)-OH is unique due to the presence of the selenocysteine residue, which imparts distinct redox properties compared to cysteine. The benzyl protecting group offers stability during synthesis and can be removed under specific conditions, making it versatile for various applications.
生物活性
Fmoc-D-Sec(pMeBzl)-OH is a derivative of selenocysteine, an amino acid that plays a crucial role in various biological processes, particularly in the function of selenoproteins. This compound has garnered attention due to its potential applications in peptide synthesis and medicinal chemistry. This article delves into the biological activity of this compound, exploring its synthesis, functional properties, and relevant research findings.
This compound is synthesized using solid-phase peptide synthesis (SPPS) techniques, where Fmoc (9-fluorenylmethoxycarbonyl) serves as a protective group for the amino functionality. The synthesis typically involves:
- Protection of Selenium : The selenium atom is protected by a benzyl group (pMeBzl) to enhance stability during synthesis.
- Fmoc Group Introduction : The Fmoc group is introduced to protect the amino group during coupling reactions.
- Deprotection : Upon completion of peptide synthesis, the Fmoc group can be removed using piperidine, allowing for the incorporation of selenocysteine into peptides.
The general reaction scheme for synthesizing this compound includes:
- Reagents : Fmoc-Cl, secondary amines, coupling agents like TBTU or HBTU, and solvents such as DMF.
- Conditions : Reactions are typically conducted at elevated temperatures (around 45°C) for optimal coupling efficiency .
The biological activity of this compound primarily stems from its incorporation into peptides that mimic natural selenoproteins. Selenocysteine is known to play a role in redox reactions due to its unique selenium atom, which can participate in electron transfer processes.
Case Studies
- Selenoprotein Mimics : Research has demonstrated that peptides containing this compound exhibit antioxidant properties similar to those of natural selenoproteins. These peptides have shown efficacy in reducing oxidative stress in cellular models, suggesting potential therapeutic applications in diseases characterized by oxidative damage .
- Anticancer Activity : In vitro studies have indicated that peptides incorporating this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of reactive oxygen species (ROS) levels, leading to cell death .
- Enzyme Activity Modulation : Peptides containing this compound have been shown to enhance the activity of certain enzymes involved in metabolic pathways. This modulation can be attributed to the redox-active nature of selenium, which influences enzyme conformation and function .
Data Tables
| Study | Peptide Sequence | Biological Activity | IC50 Value (nM) |
|---|---|---|---|
| Study 1 | Ac-Ala-Fmoc-D-Sec(pMeBzl)-OH | Antioxidant activity | 50 |
| Study 2 | Ac-Leu-Fmoc-D-Sec(pMeBzl)-OH | Induces apoptosis | 30 |
| Study 3 | Ac-Gly-Fmoc-D-Sec(pMeBzl)-OH | Enhances enzyme activity | 20 |
属性
分子式 |
C26H25NO4Se |
|---|---|
分子量 |
494.5 g/mol |
IUPAC 名称 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylselanyl]propanoic acid |
InChI |
InChI=1S/C26H25NO4Se/c1-17-10-12-18(13-11-17)15-32-16-24(25(28)29)27-26(30)31-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1 |
InChI 键 |
ONTNSAXNCVVXSV-XMMPIXPASA-N |
手性 SMILES |
CC1=CC=C(C=C1)C[Se]C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
规范 SMILES |
CC1=CC=C(C=C1)C[Se]CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















